![molecular formula C14H9N5S B11035780 2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11035780.png)
2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fused triazolo-pyrimidine ring system. It exhibits diverse pharmacological activities and has garnered attention in both medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes::
- One efficient synthetic route involves a tandem C–N coupling/Boulton–Katritzky rearrangement process. Starting materials include 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate. Palladium catalysis facilitates the formation of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold .
- Another method utilizes N-(pyridin-2-yl)benzimidamides, which undergo PIFA-mediated intramolecular annulation via direct metal-free oxidative N-N bond formation .
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. the availability of starting materials and the synthetic versatility of the triazolo-pyrimidine core make it amenable to scale-up.
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are feasible.
Substitution: Substitution reactions at various positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolated derivatives may include functionalized triazolo-pyrimidine analogs.
Scientific Research Applications
Chemistry: It serves as a versatile building block for designing novel heterocyclic compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects varies depending on its specific interactions with molecular targets. Further research is needed to elucidate these pathways comprehensively.
Comparison with Similar Compounds
Uniqueness: Its fused triazolo-pyrimidine structure sets it apart.
Similar Compounds: Other triazolo-pyrimidines, such as [1,2,4]triazolo[4,3-a]pyridine derivatives, exhibit diverse coordination chemistry with metal ions.
Properties
Molecular Formula |
C14H9N5S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-pyridin-3-yl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9N5S/c1-2-10(8-15-5-1)13-17-14-16-6-3-12(19(14)18-13)11-4-7-20-9-11/h1-9H |
InChI Key |
ARVVQSPTSCFMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Origin of Product |
United States |
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